1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene
Overview
Description
1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene is a novel chemical compound with the molecular formula C9H12BrNO and a molecular weight of 230.1 g/mol.
Preparation Methods
The synthesis of 1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and advanced purification techniques to achieve the desired product specifications .
Chemical Reactions Analysis
1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide, resulting in the replacement of the bromine atom with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene has several scientific research applications, including:
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme interactions and cellular processes.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development and its potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in materials science and engineering.
Mechanism of Action
The mechanism of action of 1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[(1-Aminopropan-2-YL)oxy]-4-bromobenzene can be compared with other similar compounds, such as:
1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene: This compound has a similar structure but with a chlorine atom instead of bromine. The substitution of bromine with chlorine can result in different reactivity and properties.
1-[(1-Aminopropan-2-YL)oxy]-4-fluorobenzene:
The uniqueness of this compound lies in its specific reactivity and the potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2-(4-bromophenoxy)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLQWIALATZXIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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